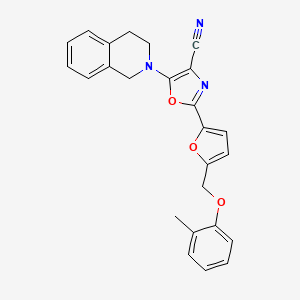
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone, also known as DOI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOI is a highly selective agonist for the serotonin 5-HT2A receptor, which has been implicated in a variety of physiological and psychological processes. In
Wissenschaftliche Forschungsanwendungen
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has been widely used in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological and psychological processes. For example, (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has been used to study the effects of serotonin on the visual cortex, as well as its potential role in the pathogenesis of schizophrenia and other psychiatric disorders. (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has also been used to study the effects of serotonin on cardiovascular function and blood pressure regulation.
Wirkmechanismus
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone is a highly selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone binds to the 5-HT2A receptor, it activates a series of intracellular signaling pathways that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has a variety of biochemical and physiological effects, depending on the specific receptor subtype and tissue type. For example, (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has been shown to increase the release of dopamine and other neurotransmitters in the brain, as well as to induce vasoconstriction and increase blood pressure. (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has several advantages for use in lab experiments, including its high selectivity for the 5-HT2A receptor and its ability to induce specific changes in cellular function. However, (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Zukünftige Richtungen
There are several potential future directions for research on (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone and its applications. For example, researchers could explore the potential therapeutic applications of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone for various psychiatric and neurological disorders, as well as its potential use as a research tool in the study of serotonin signaling and other cellular processes. Additionally, researchers could investigate the potential of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone and related compounds as novel drug targets for the treatment of various diseases and conditions.
Synthesemethoden
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4,7-dimethoxyindole with piperazine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-12-3-4-13(21-2)14-10(12)9-11(17-14)15(19)18-7-5-16-6-8-18/h3-4,9,16-17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYHFDYTWEWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

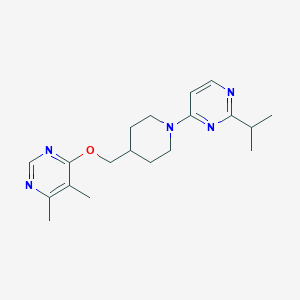
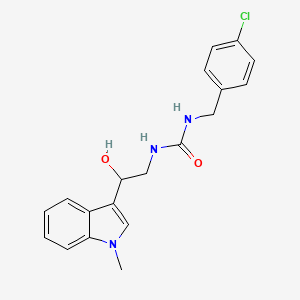
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)
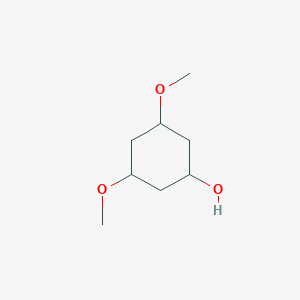
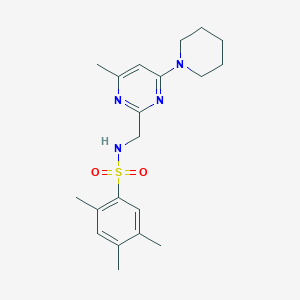

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)
![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)
![3-[(tetrahydro-2H-pyran-4-yl)methoxy]Benzenamine](/img/structure/B2653820.png)
![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)
![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)
